2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical compound with the molecular formula C12H13BrF3NO and a molecular weight of 324.14 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a butanamide backbone .
Preparation Methods
The synthesis of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, bromine, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.
Chemical Reactions Analysis
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.
Scientific Research Applications
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The bromine atom and the amide group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with similar compounds such as:
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]propanamide: This compound has a similar structure but with a shorter carbon chain.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]hexanamide: This compound has an even longer carbon chain, further influencing its properties.
Properties
IUPAC Name |
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVKJUQXSWMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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